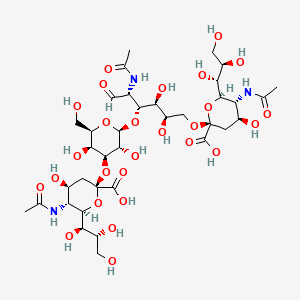
Disialosyl galactosyl globoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disialosyl galactosyl globoside, also known as DSGG, belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. This compound is soluble (in water) and a moderately acidic compound (based on its pKa).
Aplicaciones Científicas De Investigación
Cancer Diagnostics
Tumor-Associated Antigen
Disialosyl galactosyl globoside is recognized as a tumor-associated antigen, particularly in renal cell carcinoma (RCC). Studies have shown that DSGG mediates the adhesion of RCC cells to lung tissue, potentially facilitating metastasis. The expression of DSGG is significantly elevated in patients with hepatocellular carcinoma (HCC), distinguishing them from those with chronic liver disease (CLD) .
Biomarker Potential
Research indicates that anti-DSGG antibodies can serve as biomarkers for various cancers. For instance, the presence of these antibodies has been linked to chronic idiopathic ataxic neuropathy, suggesting a broader role in cancer immunology . Furthermore, DSGG's expression correlates with metastatic behavior in cancers, making it a candidate for targeted diagnostic approaches .
Therapeutic Applications
Monoclonal Antibodies
Monoclonal antibodies targeting DSGG have been developed for potential therapeutic use. For example, the antibody FH7 can be conjugated with radionuclides or antitumor drugs for targeted delivery to cancer cells expressing DSGG. This approach aims to enhance the specificity and efficacy of cancer treatments .
Adhesion Molecule Role
DSGG acts as an adhesion molecule, which may be exploited to develop therapies aimed at preventing cancer cell metastasis. By blocking DSGG interactions with its receptors, it may be possible to inhibit the spread of cancer cells to distant organs .
Mechanistic Insights
Cellular Interactions
Studies have demonstrated that DSGG interacts with specific receptors that mediate cell adhesion and signaling pathways involved in tumor progression. Understanding these mechanisms can lead to novel therapeutic strategies targeting these interactions .
Case Studies and Research Findings
Propiedades
Número CAS |
71764-07-3 |
|---|---|
Fórmula molecular |
C36H59N3O27 |
Peso molecular |
965.9 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-5-acetamido-2-[(2R,3S,4R,5R)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxy-6-oxohexoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C36H59N3O27/c1-11(44)37-14(6-40)28(25(54)19(51)10-61-35(33(57)58)4-15(47)21(38-12(2)45)29(64-35)23(52)17(49)7-41)63-32-27(56)31(26(55)20(9-43)62-32)66-36(34(59)60)5-16(48)22(39-13(3)46)30(65-36)24(53)18(50)8-42/h6,14-32,41-43,47-56H,4-5,7-10H2,1-3H3,(H,37,44)(H,38,45)(H,39,46)(H,57,58)(H,59,60)/t14-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31-,32-,35+,36-/m0/s1 |
Clave InChI |
SKJCZIMWAATHMG-CZYIXMLQSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
Key on ui other cas no. |
71764-07-3 |
Descripción física |
Solid |
Sinónimos |
disialosyl galactosyl globoside disialylgalactosylgloboside DSGG NeuAcalpha2-3Galbeta1-3(NeuAcalpha2-6)GalNAc |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















